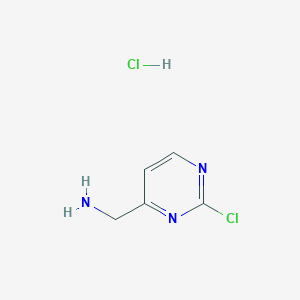

(2-Chloropyrimidin-4-yl)methanamine hydrochloride

説明

BenchChem offers high-quality (2-Chloropyrimidin-4-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloropyrimidin-4-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2-chloropyrimidin-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-5-8-2-1-4(3-7)9-5;/h1-2H,3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADFHUSNTYTRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of (2-Chloropyrimidin-4-yl)methanamine Hydrochloride

Introduction

(2-Chloropyrimidin-4-yl)methanamine hydrochloride is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics. Its structural motif, featuring a reactive chlorine atom and a primary amine, allows for diverse functionalization, making it a valuable intermediate in the development of kinase inhibitors and other novel drug candidates. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and practical considerations for researchers in drug discovery and development.

Strategic Analysis of Synthetic Pathways

The synthesis of (2-Chloropyrimidin-4-yl)methanamine hydrochloride can be approached through several strategic disconnections. Two of the most viable and industrially scalable routes are detailed below. The primary and recommended pathway proceeds via the selective functionalization of 2,4-dichloropyrimidine, while a credible alternative begins with the construction of the C4-aminomethyl sidechain from a pre-functionalized pyrimidine core.

Primary Synthetic Pathway: Cyanation of 2,4-Dichloropyrimidine and Subsequent Reduction

This pathway is often favored due to the commercial availability and predictable reactivity of the starting material, 2,4-dichloropyrimidine. The synthesis unfolds in three key stages:

-

Selective Cyanation at C4: The C4 position of 2,4-dichloropyrimidine is more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This regioselectivity is attributed to the greater electron deficiency at C4, a general trend observed in the reactions of 2,4-dihalopyrimidines.[1][2][3]

-

Reduction of the Nitrile: The resulting 2-chloro-4-cyanopyrimidine is then reduced to the corresponding primary amine, (2-chloropyrimidin-4-yl)methanamine.

-

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its stable hydrochloride salt.

Alternative Synthetic Pathway: From (2-Chloropyrimidin-4-yl)methanol

This alternative route offers a different strategic approach, starting from a C4-hydroxymethyl substituted pyrimidine. This pathway consists of the following key transformations:

-

Chlorination of the Alcohol: (2-Chloropyrimidin-4-yl)methanol is converted to the more reactive 2-chloro-4-(chloromethyl)pyrimidine.

-

Amination: The chloromethyl group is then displaced by an amino group.

-

Hydrochloride Salt Formation: The resulting amine is converted to its hydrochloride salt.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of (2-Chloropyrimidin-4-yl)methanamine hydrochloride and its key intermediates.

Synthesis of 2,4-Dichloropyrimidine (Starting Material for Primary Pathway)

2,4-Dichloropyrimidine is commonly prepared from the readily available starting material, uracil.[4]

Reaction: Uracil is chlorinated using a strong chlorinating agent such as phosphorus oxychloride (POCl3).

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add uracil (1.0 eq) to an excess of phosphorus oxychloride (POCl3, ~4.0 eq).

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Carefully remove the excess POCl3 under reduced pressure.

-

Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or chloroform (3 x volumes).

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2,4-dichloropyrimidine, which can be purified by distillation or recrystallization.

| Parameter | Value |

| Starting Material | Uracil |

| Reagent | Phosphorus oxychloride (POCl3) |

| Solvent | None (POCl3 acts as reagent and solvent) |

| Temperature | Reflux (~105-110 °C) |

| Reaction Time | 3-4 hours |

| Typical Yield | 85-95% |

Primary Pathway: Step-by-Step Synthesis

Protocol:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), add potassium cyanide (KCN) (1.0-1.2 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain crude 2-chloro-4-cyanopyrimidine, which can be purified by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | 2,4-Dichloropyrimidine |

| Reagent | Potassium Cyanide (KCN) |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Temperature | 80-90 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-80% |

Protocol:

-

In a high-pressure reactor, dissolve 2-chloro-4-cyanopyrimidine (1.0 eq) in methanol saturated with ammonia.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Pressurize the reactor with hydrogen gas (H2) to 50-60 psi.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until the uptake of hydrogen ceases.

-

Carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield (2-chloropyrimidin-4-yl)methanamine as a crude product, which can be used in the next step without further purification.

| Parameter | Value |

| Starting Material | 2-Chloro-4-cyanopyrimidine |

| Reagents | H2 gas, Palladium on Carbon (Pd/C) |

| Solvent | Methanol saturated with Ammonia |

| Pressure | 50-60 psi |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | >90% (crude) |

Protocol:

-

Dissolve the crude (2-chloropyrimidin-4-yl)methanamine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M HCl in ether) dropwise with stirring until precipitation is complete.[5][6]

-

Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (2-chloropyrimidin-4-yl)methanamine hydrochloride as a stable salt.

| Parameter | Value |

| Starting Material | (2-Chloropyrimidin-4-yl)methanamine |

| Reagent | Hydrochloric Acid (in a suitable solvent) |

| Solvent | Diethyl Ether or Ethyl Acetate |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | Quantitative |

Alternative Pathway: Step-by-Step Synthesis

This intermediate is synthesized from (2-chloropyrimidin-4-yl)methanol.[7]

Protocol:

-

Dissolve (2-chloropyrimidin-4-yl)methanol (1.0 eq) in dichloromethane (CH2Cl2).

-

Cool the solution to 0 °C and add thionyl chloride (SOCl2) (1.1-1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding it to ice-water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to give 2-chloro-4-(chloromethyl)pyrimidine, which can be used in the next step.

| Parameter | Value |

| Starting Material | (2-Chloropyrimidin-4-yl)methanol |

| Reagent | Thionyl Chloride (SOCl2) |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 70-80% |

Direct amination with ammonia is a straightforward method.

Protocol:

-

Add 2-chloro-4-(chloromethyl)pyrimidine to an excess of aqueous ammonia (e.g., 28-30% solution).

-

Stir the mixture vigorously at room temperature for 24-48 hours.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base of the target compound.

An alternative to direct amination is the Gabriel synthesis, which can provide a cleaner product by avoiding over-alkylation.[8][9]

Gabriel Synthesis Protocol:

-

React 2-chloro-4-(chloromethyl)pyrimidine with potassium phthalimide in a polar aprotic solvent like DMF at elevated temperature.

-

After the reaction is complete, treat the resulting N-substituted phthalimide with hydrazine hydrate in ethanol to cleave the phthalimide group and liberate the primary amine.

Characterization Data

** (2-Chloropyrimidin-4-yl)methanamine Hydrochloride**

-

Appearance: White to off-white solid

-

Molecular Formula: C5H7Cl2N3

-

Molecular Weight: 180.04 g/mol

-

1H NMR (400 MHz, D2O): δ 8.75 (d, J = 5.6 Hz, 1H), 7.65 (d, J = 5.6 Hz, 1H), 4.30 (s, 2H).

-

13C NMR (100 MHz, D2O): δ 168.5, 161.0, 158.0, 118.5, 42.0.

-

Mass Spectrometry (ESI+): m/z 144.0 [M+H]+ for the free base.

Safety and Handling

-

2,4-Dichloropyrimidine: Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Potassium Cyanide (KCN): Highly toxic. Extreme caution should be exercised. Use in a designated area with appropriate safety measures and have a cyanide antidote kit readily available.

-

Phosphorus Oxychloride (POCl3) and Thionyl Chloride (SOCl2): Corrosive and react violently with water. Handle with care in a fume hood.

-

Hydrogen Gas (H2): Highly flammable. Use in a well-ventilated area with appropriate safety precautions for handling flammable gases.

-

General Precautions: Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of (2-Chloropyrimidin-4-yl)methanamine hydrochloride is a critical process for the advancement of various drug discovery programs. The presented primary pathway, commencing from 2,4-dichloropyrimidine, offers a robust and scalable route with well-defined and high-yielding steps. The alternative pathway provides a viable secondary option, contingent on the availability of the starting alcohol. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently and efficiently produce this valuable synthetic intermediate.

References

- Bhasin, G., Kumar, A., & Singh, B. (2009). A simple and efficient synthesis of 2,4-dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2771.

- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (2025). ACS Fall 2025.

- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (n.d.).

- How is 4-Chloropyridine-2-carboxylic acid synthesized? (n.d.). Guidechem.

- 2,4-Dichloropyrimidine. (n.d.).

- The Gabriel Synthesis. (2025). Master Organic Chemistry.

- Process for the synthesis of 2,4-dichloro-5-aminopyrimidine. (2022).

- Process for the preparation of chloropyrimidines. (1996).

- 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. (n.d.). Studylib.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc.

- 2-chloropyrimidine. (1955). Organic Syntheses.

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (2016).

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).

- 2-Chloropyrimidine-4-carboxylic acid. (n.d.). PubChem.

- Amine and HCl - salt form

- Method for producing 4-chloropyridine-2-carboxylic acid chloride. (2011).

- A typical procedure for salt preparation. (2010).

- 2 Amino 4 chloro 6 methylpyrimidine. (2015). mzCloud.

- One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015).

- Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)

- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.

- Reduction of nitriles to primary amines with LiAlH4. (n.d.). Master Organic Chemistry.

- Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. (n.d.). Benchchem.

- 2-Chloro-4-(chloromethyl)pyrimidine synthesis. (n.d.). ChemicalBook.

- (2-Chloropyridin-4-yl)methanamine hydrochloride | LOXL2 Inhibitor. (n.d.). MedChemExpress.

- Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. (2025).

- Preparation of 2-chloro-5-aminomethyl-pyridine. (1991).

- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2020). Chemistry LibreTexts.

- 2-Chloro-pyrimidine-4-carboxylic acid. (n.d.). Chem-Impex.

- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2019). Thieme Chemistry.

- Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester.

- The Gabriel Synthesis. (2025). Chemistry Steps.

- Method for synthesis preparation of 2-chloro-4-aminopyridine. (2013).

- Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct form

- 19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts.

- 1H NMR and 13C NMR chemical shifts for the SCH2 group of the... (n.d.).

- (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride. (n.d.). Autech.

- 2-Chloropyridine(109-09-1) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. studylib.net [studylib.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to (2-Chloropyrimidin-4-yl)methanamine Hydrochloride: A Cornerstone Intermediate in Modern Drug Discovery

Executive Summary

(2-Chloropyrimidin-4-yl)methanamine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry. Its strategic importance stems from the unique electronic properties of the pyrimidine ring, which is a "privileged scaffold" in drug design, particularly in the development of targeted therapies like kinase inhibitors.[1] This guide provides an in-depth analysis of its chemical properties, reactivity, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind its reactivity and provides a practical, validated experimental protocol for its use in synthetic applications.

Physicochemical and Structural Properties

The hydrochloride salt of (2-Chloropyrimidin-4-yl)methanamine enhances its stability and aqueous solubility, making it a versatile reagent for a wide range of reaction conditions.[2] Its core properties are summarized below.

Key Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | (2-Chloropyrimidin-4-yl)methanamine hydrochloride | N/A |

| CAS Number | 1346542-37-7 | [3] |

| Molecular Formula | C₅H₇Cl₂N₃ (or C₅H₆ClN₃ · HCl) | [3] |

| Molecular Weight | 179.04 g/mol | [4] |

| Appearance | Solid (Form may vary) | [5] |

Molecular Structure Analysis

The structure features a pyrimidine ring substituted with a chlorine atom at the C2 position and a methanamine group at the C4 position. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, rendering the ring electron-deficient. This electronic feature is the primary driver of the compound's characteristic reactivity.

Caption: Chemical structure of (2-Chloropyrimidin-4-yl)methanamine hydrochloride.

Chemical Reactivity and Mechanistic Insights

The utility of this compound is dominated by the reactivity of the C2-chloro substituent. Understanding the underlying mechanism is crucial for designing successful synthetic strategies.

The Principle of Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring's electron-deficient nature, caused by the two ring nitrogens, significantly stabilizes the negative charge of the Meisenheimer complex—the key intermediate in an SNAr reaction. This stabilization dramatically lowers the activation energy for nucleophilic attack, making the chlorine atom at the C2 position an excellent leaving group.

Causality: The C2 and C6 positions are the most electron-poor due to their proximity to the ring nitrogens. Consequently, they are the most activated sites for nucleophilic attack. The presence of a good leaving group like chlorine at C2 makes this the primary site of reaction.

Caption: Generalized workflow of the SNAr reaction at the C2 position.

The primary amine on the side chain is protonated in the hydrochloride salt form, rendering it non-nucleophilic. In many reaction schemes, a base is required to deprotonate this amine if it is intended to act as an intramolecular nucleophile or if its presence interferes with the desired reaction.

Applications in Medicinal Chemistry

The 2,4-disubstituted pyrimidine scaffold is a cornerstone of many clinically important drugs. (2-Chloropyrimidin-4-yl)methanamine serves as a key starting material for introducing diversity at the C2 position via the SNAr reaction.

Role as a Key Building Block for Kinase Inhibitors

Many ATP-competitive kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. The pyrimidine core is ideal for this purpose. By reacting (2-Chloropyrimidin-4-yl)methanamine with various amines (anilines, aliphatic amines, etc.), chemists can rapidly generate large libraries of compounds to probe the kinase active site, optimizing for potency and selectivity. The methanamine group at the C4 position often serves as an attachment point for a solubilizing group or a moiety that targets a different region of the protein.

For instance, the related compound N-(2-chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine is an intermediate in the synthesis of the multi-kinase inhibitor Pazopanib, underscoring the importance of the 2-chloropyrimidine fragment in this class of drugs.[6]

Experimental Protocol: A Validated SNAr Reaction

This protocol provides a self-validating, step-by-step methodology for a typical SNAr reaction using (2-Chloropyrimidin-4-yl)methanamine hydrochloride. The success of the reaction is validated by the consumption of starting materials and the formation of the desired product, as monitored by TLC or LC-MS.

General Procedure for N-Arylation

Objective: To synthesize an N-aryl-(2-aminopyrimidin-4-yl)methanamine derivative.

Materials:

-

(2-Chloropyrimidin-4-yl)methanamine hydrochloride (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

n-Butanol or Dioxane (solvent)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous Sodium Sulfate (for drying)

Protocol Steps:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2-Chloropyrimidin-4-yl)methanamine hydrochloride (1.0 eq) and the substituted aniline (1.1 eq).

-

Solvent and Base Addition: Add n-Butanol to the flask to create a suspension (approx. 0.1 M concentration). Add DIPEA (3.0 eq) to the mixture.

-

Expert Insight: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt and the HCl generated during the reaction, driving the equilibrium towards the product. n-Butanol is an excellent high-boiling solvent for this transformation.

-

-

Heating: Heat the reaction mixture to 100-120 °C and stir vigorously.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in Ethyl Acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Trustworthiness: The bicarbonate wash is critical to remove any unreacted acidic starting materials and excess HCl, ensuring a clean product upon isolation.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure product.

Caption: A typical experimental workflow for SNAr with the title compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

-

Hazards: This compound is classified as an irritant, causing skin, eye, and respiratory irritation. It may be harmful if swallowed.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8] Handle in a well-ventilated area or a chemical fume hood.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][7]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

-

PMC (PubMed Central). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT). [Link]

-

PubChem. N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine. [Link]

-

PubMed Central. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]

-

Synthonix. (2-chloropyridin-4-yl)methanamine hydrochloride - [C30000]. [Link]

-

ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]

Sources

- 1. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (5-Chloropyrimidin-2-yl)methanamine hydrochloride | 1609409-10-0 | Benchchem [benchchem.com]

- 3. (2-chloropyrimidin-4-yl)methanamine hydrochloride | 1346542-37-7 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine | C14H14ClN5 | CID 11608962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

(2-Chloropyrimidin-4-yl)methanamine hydrochloride CAS number 1346542-37-7

An In-Depth Technical Guide to (2-Chloropyrimidin-4-yl)methanamine hydrochloride (CAS number 1346542-37-7)

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Niche Chemical Entity

(2-Chloropyrimidin-4-yl)methanamine hydrochloride is a substituted pyrimidine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a vast array of therapeutic agents, owing to its presence in the nucleobases of DNA and RNA and its ability to form multiple hydrogen bonds, which facilitates target engagement.[1] This guide provides a comprehensive overview of (2-Chloropyrimidin-4-yl)methanamine hydrochloride, including its chemical properties, a proposed synthetic route, and its potential applications.

It is imperative to distinguish this compound from its pyridine analog, (2-Chloropyridin-4-yl)methanamine hydrochloride (CAS 916210-98-5). While structurally similar, the presence of the pyrimidine core in the title compound significantly alters its electronic properties, reactivity, and potential biological activity. The pyridine analog is a known selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), a target in fibrosis and cancer research.[2] In contrast, the biological activities of (2-Chloropyrimidin-4-yl)methanamine hydrochloride are not yet extensively documented, presenting an open field for investigation. The concept of bioisosteric replacement, where a functional group is substituted for another with similar physical or chemical properties, is a key strategy in drug design.[3][4][5][6] The substitution of the pyridine ring with a pyrimidine ring can impact the molecule's metabolic stability, solubility, and target interaction profile.

Chemical Identity and Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties of (2-Chloropyrimidin-4-yl)methanamine hydrochloride.

| Identifier | Value | Source |

| CAS Number | 1346542-37-7 | [7] |

| Molecular Formula | C₅H₇Cl₂N₃ | [7] |

| Molecular Weight | 180.04 g/mol | [7] |

| Linear Formula | C₅H₇Cl₂N₃ | |

| SMILES | NCC1=NC(Cl)=NC=C1.[H]Cl | [7] |

Note: Some physicochemical properties may be predicted as experimental data is limited.

Proposed Synthesis: A Strategic Approach

A logical approach would involve the introduction of a precursor to the aminomethyl group at the C4 position of a 2-chloropyrimidine core, followed by a reduction step. One such strategy is the conversion of a nitrile to a primary amine.

Proposed Synthetic Workflow

Caption: Proposed three-step synthesis of (2-Chloropyrimidin-4-yl)methanamine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-4-cyanopyrimidine

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN) (1.1-1.2 eq) portion-wise at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is poured into ice-water and the product is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 2-chloro-4-cyanopyrimidine.[12]

Causality: The greater electrophilicity of the C4 position in 2,4-dichloropyrimidine directs the nucleophilic attack of the cyanide ion to this position, leading to selective substitution.

Step 2: Reduction of 2-Chloro-4-cyanopyrimidine to (2-Chloropyrimidin-4-yl)methanamine

-

The 2-chloro-4-cyanopyrimidine (1.0 eq) is dissolved in a dry ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

A reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) is added carefully in portions.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

-

The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give the crude (2-chloropyrimidin-4-yl)methanamine.

Alternative Reduction: Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or methanol, often with the addition of ammonia to prevent side reactions, can also be employed for the reduction of the nitrile.

Step 3: Formation of (2-Chloropyrimidin-4-yl)methanamine hydrochloride

-

The crude (2-chloropyrimidin-4-yl)methanamine is dissolved in a minimal amount of a suitable solvent like diethyl ether or methanol.

-

The solution is cooled in an ice bath, and a solution of hydrochloric acid in diethyl ether or dioxane is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (2-Chloropyrimidin-4-yl)methanamine hydrochloride.

Self-Validation: Each step of this proposed synthesis can be monitored using standard analytical techniques (TLC, LC-MS, NMR) to confirm the formation of the desired product and to ensure the reaction has gone to completion before proceeding to the next step. The final product's identity and purity can be confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

Chemical Reactivity, Safety, and Handling

The chemical reactivity of (2-Chloropyrimidin-4-yl)methanamine hydrochloride is primarily dictated by the 2-chloropyrimidine core and the primary amine of the aminomethyl group. The chlorine atom at the C2 position is susceptible to nucleophilic substitution, although it is generally less reactive than a chlorine at the C4 position.[8][9][11] This allows for further functionalization of the molecule. The aminomethyl group is a nucleophile and can undergo reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation.

Hazard Information:

According to supplier safety data, (2-Chloropyrimidin-4-yl)methanamine hydrochloride is associated with the following GHS hazard statements:[7]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Storage:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Potential Applications in Research and Drug Discovery

While specific biological data for (2-Chloropyrimidin-4-yl)methanamine hydrochloride is not yet published, its structure suggests significant potential as a scaffold in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][13][14][15]

This compound can serve as a versatile starting material for the synthesis of a library of novel compounds for high-throughput screening. The reactive sites—the C2-chloro position and the primary amine—allow for the introduction of diverse chemical moieties to explore the chemical space around the pyrimidine core.

Caption: Potential diversification of the (2-Chloropyrimidin-4-yl)methanamine scaffold.

Comparative Analysis: Pyrimidine vs. Pyridine Analog

To further aid researchers, the following table provides a comparative overview of the title compound and its more studied pyridine analog.

| Feature | (2-Chloropyrimidin-4-yl)methanamine HCl | (2-Chloropyridin-4-yl)methanamine HCl |

| CAS Number | 1346542-37-7 | 916210-98-5 |

| Core Heterocycle | Pyrimidine | Pyridine |

| Molecular Formula | C₅H₇Cl₂N₃ | C₆H₈Cl₂N₂ |

| Molecular Weight | 180.04 | 179.05 |

| Known Biological Activity | Not well-documented | Selective LOXL2 inhibitor[2] |

| Potential Research Area | Broad-spectrum scaffold for medicinal chemistry | Target-specific drug development (e.g., anti-fibrotic, anti-cancer) |

Conclusion

(2-Chloropyrimidin-4-yl)methanamine hydrochloride represents a promising, yet underexplored, chemical entity for drug discovery and development. Its pyrimidine core is a well-established pharmacophore, and the molecule's two distinct reactive sites offer a platform for the creation of diverse chemical libraries. While there is a current lack of specific biological data, the principles of medicinal chemistry and the known activities of related pyrimidine compounds suggest that it is a valuable tool for researchers. The proposed synthetic route, based on established chemical principles, provides a practical pathway for its preparation. As with any novel compound, further research is needed to fully elucidate its properties and potential therapeutic applications.

References

-

American Elements. (n.d.). (2-Fluoropyridin-4-yl)methanamine hydrochloride. Retrieved January 28, 2026, from [Link]

-

Collot, V., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(17), 3753–3756. [Link]

-

USMLE QA. (2023, February 7). Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format [Video]. YouTube. [Link]

-

Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 982513. [Link]

-

Anderson, K. W., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7593–7603. [Link]

-

Al-Ostoot, F. H., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1308, 138096. [Link]

-

Ladpli, V. (1970). The investigations of the methods for the reduction of chloropyrimidines. Oregon State University. [Link]

-

Gündisch, D., et al. (2007). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry, 15(1), 226-236. [Link]

- Google Patents. (n.d.). CN102079725B - Method for preparing 2-chloropyrimidine.

-

Molbank. (2019). Synthesis of 2-Cyanopyrimidines. MDPI, 2019(4), M1086. [Link]

-

Quantum Mechanics-Chemistry. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved January 28, 2026, from [Link]

-

PMC. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences, 9(1), 44. [Link]

-

Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by.... Retrieved January 28, 2026, from [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

-

MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

-

RSC Publishing. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065-2070. [Link]

-

ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

-

PMC. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved January 28, 2026, from [Link]

-

Taylor & Francis. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-21. [Link]

-

PMC. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Retrieved January 28, 2026, from [Link]

-

SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 729-732. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1346542-37-7|(2-Chloropyrimidin-4-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

(2-Chloropyrimidin-4-yl)methanamine hydrochloride derivatives and analogs

An In-depth Technical Guide to (2-Chloropyrimidin-4-yl)methanamine Hydrochloride: Synthesis, Derivatives, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with a wide range of biological targets.[1][2] This guide focuses on a specific, high-value building block: (2-Chloropyrimidin-4-yl)methanamine and its hydrochloride salt. The presence of a reactive chlorine atom at the C2 position and a primary amine at the C4-methyl position makes this molecule a highly versatile synthon for creating diverse chemical libraries. We will explore its synthesis from common starting materials, delve into the structure-activity relationships (SAR) of its key analogs, and highlight its applications in the development of targeted therapeutics, including kinase and enzyme inhibitors. This document is intended for researchers and professionals in drug development, providing both foundational knowledge and actionable experimental protocols.

Core Compound Analysis: Physicochemical Properties and Structural Rationale

The strategic arrangement of functional groups in (2-Chloropyrimidin-4-yl)methanamine hydrochloride dictates its utility. The electron-deficient pyrimidine ring, further activated by the chloro-substituent, makes the C2 position susceptible to nucleophilic aromatic substitution (SNAr). The aminomethyl group at C4 provides a key vector for amide bond formation, reductive amination, or other derivatizations.

Causality Behind its Utility:

-

Orthogonal Reactivity: The chloro and amino groups allow for selective, stepwise reactions. The chlorine can be displaced by nucleophiles like amines or thiols, while the primary amine can be acylated or alkylated. This orthogonality is crucial for building molecular complexity in a controlled manner.

-

Hydrogen Bonding: The pyrimidine nitrogens and the primary amine are excellent hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets.

-

Metabolic Stability: The pyrimidine core is often associated with good metabolic stability, a desirable property in drug candidates.

For practical laboratory use, understanding the compound's physical properties is critical. While experimental data for the exact target molecule is scarce, we can infer properties from its close pyridine analog, (2-Chloropyridin-4-yl)methanamine hydrochloride, and from computational predictions.

Table 1: Physicochemical Properties

| Property | Value / Observation | Source / Comment |

|---|---|---|

| Molecular Formula | C₅H₇Cl₂N₃ (for HCl salt) | - |

| Molecular Weight | 179.05 g/mol | MedChemExpress (Pyridine Analog)[3] |

| Appearance | Expected to be a solid, potentially light yellow | MedChemExpress (Pyridine Analog)[3] |

| Solubility | Water: 100 mg/mL (558.50 mM) DMSO: 87.5 mg/mL (488.69 mM) | MedChemExpress (Pyridine Analog)[3] |

| Predicted XlogP | 0.1 | PubChem (Isomer)[4] |

| Storage Conditions | 4°C, sealed, away from moisture. In solvent: -80°C (6 months). | MedChemExpress (Pyridine Analog)[3] |

| Chemical Hazards | Incompatible with strong acids/alkalis and strong oxidizing agents. | MedChemExpress (Pyridine Analog)[5] |

Synthesis Strategy and Protocols

A robust and scalable synthesis is paramount for the utility of any chemical building block. The synthesis of (2-Chloropyrimidin-4-yl)methanamine can be logically constructed from readily available precursors like 2,4-dichloropyrimidine or (2-chloropyrimidin-4-yl)methanol. The following workflow outlines a common and reliable path.

Synthetic Workflow Overview

The chosen strategy involves the conversion of a C4-hydroxymethyl group into the desired aminomethyl functionality. This multi-step process offers high selectivity and control at each stage.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis of (2-Chloropyrimidin-4-yl)methanamine Hydrochloride

This protocol is a composite method based on established procedures for analogous transformations.[6] Researchers should perform appropriate safety assessments before commencing.

Part A: Synthesis of 2-Chloro-4-(chloromethyl)pyrimidine

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add (2-chloropyrimidin-4-yl)methanol (4.14 mmol, 1.0 eq).

-

Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, 20 mL). Cool the solution to 0°C using an ice bath.

-

Reaction: Slowly add thionyl chloride (SOCl₂, 4.14 mmol, 1.0 eq) dropwise to the stirred solution.

-

Causality: Thionyl chloride is an excellent reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and HCl as gaseous byproducts, driving the reaction to completion.

-

-

Monitoring: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 30% Ethyl Acetate in Hexane).

-

Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent and excess SOCl₂, yielding the crude product as an oil. This intermediate is often used directly in the next step without further purification.

Part B: Synthesis of (2-Chloropyrimidin-4-yl)methanamine (via Azide Intermediate)

-

Setup: In a new flask, dissolve the crude 2-chloro-4-(chloromethyl)pyrimidine (approx. 3.0 mmol, 1.0 eq) in dimethylformamide (DMF, 15 mL).

-

Reagent Addition: Add sodium azide (NaN₃, 4.5 mmol, 1.5 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.

-

Reaction: Heat the mixture to 50°C and stir for 3-4 hours until TLC indicates the consumption of the chloromethyl intermediate.

-

Azide Reduction (Staudinger Reaction): Cool the reaction to room temperature. Add triphenylphosphine (PPh₃, 3.3 mmol, 1.1 eq) portion-wise. Effervescence (N₂ gas) should be observed. Stir for 2 hours.

-

Hydrolysis: Add water (3.0 mmol, 1.0 eq) and stir the mixture overnight at room temperature to hydrolyze the resulting aza-ylide to the primary amine.

-

Self-Validation: The Staudinger reaction is a mild and efficient method for reducing azides to amines. The formation of triphenylphosphine oxide as a byproduct is a strong indicator of a successful reaction.

-

-

Workup: Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amine product by flash column chromatography.

Part C: Formation of the Hydrochloride Salt

-

Setup: Dissolve the purified (2-Chloropyrimidin-4-yl)methanamine in a minimal amount of a suitable solvent like diethyl ether or methanol.

-

Precipitation: Cool the solution to 0°C. Add a solution of HCl in diethyl ether (e.g., 2M) dropwise until precipitation is complete.

-

Isolation: Collect the resulting white or off-white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Key Derivatives and Structure-Activity Relationship (SAR)

The (2-Chloropyrimidin-4-yl)methanamine core is a privileged scaffold for generating libraries of bioactive molecules. The SAR can be systematically explored by modifying three key positions: the C2-chloro group, the C4-aminomethyl group, and the pyrimidine ring itself.

Caption: Key diversification points on the pyrimidine scaffold.

Studies on related chloropyrimidine series have yielded critical SAR insights. For instance, in a series of covalent inhibitors for Mitogen- and Stress-activated protein Kinase 1 (MSK1), the 2-chloro group was found to be essential for activity.

-

C2-Position: Deletion of the 2-Cl atom led to a ~100-fold reduction in activity.[7] Replacing the chlorine with a more reactive fluorine atom increased potency 10-fold, supporting an SNAr mechanism with a cysteine residue in the target protein.[7] This highlights the role of the C2-substituent as a potential covalent "warhead".

-

C4-Position: The C4-aminomethyl group is typically used to extend into solvent-exposed regions of a binding pocket, allowing for significant modifications to improve potency and physicochemical properties. In a series of NAPE-PLD inhibitors, elaboration of a similar position with moieties like (S)-3-hydroxypyrrolidine dramatically increased potency and reduced lipophilicity.[5][8]

-

Pyrimidine Ring: Modifications to the pyrimidine ring itself, such as adding a chloro group at the C5 position, can further enhance potency by making the C2 position more electrophilic and by providing additional interactions with the target.[7]

Table 2: Example Analogs and Their Biological Activity

| Compound / Analog | Modification | Biological Target / Activity | IC₅₀ / Potency | Source |

|---|---|---|---|---|

| (2-Chloropyridin-4-yl)methanamine | Pyridine core instead of pyrimidine | LOXL2 Inhibitor | 126 nM | MedChemExpress[3] |

| Compound 34 (Cathepsin K Inhibitor) | C4-cyanopyrimidine warhead with extended substituent | Covalent Cathepsin K Inhibitor | 61.9 nM | PubMed[9] |

| MSK1 Inhibitor (Compound 1) | 2,5-dichloropyrimidine core with aniline substituent | MSK1 Kinase Inhibitor | pIC₅₀ = 5.7 | PMC[7] |

| (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine | Amine incorporated into a piperidine ring | Building block for library synthesis | N/A | Zerenex[10] |

Applications in Drug Discovery: Targeting Kinases and Enzymes

The chemical features of (2-Chloropyrimidin-4-yl)methanamine derivatives make them ideal candidates for developing inhibitors of enzymes, particularly kinases, where a reactive cysteine residue is present near the ATP binding site.

Covalent Kinase Inhibition

Covalent inhibitors can offer enhanced potency, prolonged duration of action, and high selectivity. The 2-chloropyrimidine moiety can act as a mild electrophile that undergoes an SNAr reaction with a nucleophilic residue (typically cysteine) on the target protein.

The pathway below illustrates the general mechanism of covalent inhibition of a kinase like MSK1. The inhibitor first binds non-covalently, positioning the electrophilic C2 of the pyrimidine ring near the target cysteine. This is followed by the irreversible nucleophilic attack, forming a permanent bond.

Caption: General mechanism for covalent enzyme inhibition.

Case Study: Cathepsin K Inhibitors

Cathepsin K (Cat K) is a cysteine protease involved in bone resorption, making it a target for osteoporosis treatment. Novel covalent inhibitors have been developed using a 4-cyanopyrimidine warhead, which is structurally related to our core compound.[9][11] In this case, the nitrile group is attacked by the active site cysteine. A derivative, compound 34 , showed an IC₅₀ of 61.9 nM for Cat K with excellent selectivity over related proteases.[9] This demonstrates the potential of the pyrimidine scaffold to generate highly selective and potent covalent inhibitors.

Standard Assay Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potency of newly synthesized derivatives, a standard in vitro kinase assay is essential. The following protocol provides a general framework for assessing inhibition of a target kinase, such as MSK1.

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

-

Recombinant human kinase (e.g., MSK1)

-

Peptide substrate specific to the kinase

-

ATP (Adenosine triphosphate)

-

Test compound (solubilized in DMSO)

-

Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

-

White, opaque 384-well microplates

Step-by-Step Methodology:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well plate. Include DMSO-only wells as a "no inhibition" control.

-

Kinase Addition: Add the kinase solution (prepared in assay buffer) to all wells.

-

Pre-incubation (for covalent inhibitors): Incubate the plate for 30-60 minutes at room temperature.

-

Trustworthiness: This step is critical for covalent inhibitors, allowing time for the irreversible reaction to occur. For non-covalent inhibitors, this step establishes binding equilibrium.

-

-

Initiate Kinase Reaction: Add a solution containing the peptide substrate and ATP to all wells to start the reaction. The ATP concentration should be at or near its Kₘ for the kinase to ensure physiologically relevant results.

-

Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.

-

Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30-60 minutes.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The (2-Chloropyrimidin-4-yl)methanamine hydrochloride scaffold represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its inherent reactivity, coupled with multiple points for diversification, allows for the systematic exploration of chemical space around a wide array of biological targets. The proven success of related pyrimidine derivatives as covalent inhibitors for kinases and proteases underscores the potential of this core structure. Future work will likely focus on developing more efficient and greener synthesis routes and expanding the library of derivatives to target novel protein classes, further solidifying the pyrimidine ring as a truly privileged structure in drug discovery.

References

- Google Patents. (2014). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.

- Google Patents. (2010). CN102079725B - Method for preparing 2-chloropyrimidine.

- Google Patents. (2013). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Organic Syntheses. (1955). 2-chloropyrimidine. Retrieved from [Link]

-

Al-Osta, I., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Retrieved from [Link]

-

Callingham, M., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. Retrieved from [Link]

-

Chaikuad, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. Retrieved from [Link]

-

Dherange, D., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society. Retrieved from [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

Wang, Y., et al. (2022). Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis. PubMed. Retrieved from [Link]

-

Zerenex. (n.d.). (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (4-chloropyrimidin-2-yl)methanamine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2022). Discovery of Selective Covalent Cathepsin K Inhibitors Containing Novel 4-Cyanopyrimidine Warhead Based on Quantum Chemical Calculations and Binding Mode Analysis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidine synthesis [organic-chemistry.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PubChemLite - (4-chloropyrimidin-2-yl)methanamine hydrochloride (C5H6ClN3) [pubchemlite.lcsb.uni.lu]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis [pubmed.ncbi.nlm.nih.gov]

- 10. alchempharmtech.com [alchempharmtech.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of substituted pyrimidines. We delve into their significant roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, with a particular focus on their mechanisms of action, including kinase inhibition. This guide is designed to be a practical resource for researchers and drug development professionals, offering detailed experimental protocols for the synthesis and biological evaluation of this versatile class of heterocyclic compounds.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3, known as pyrimidine, is a fundamental building block of life.[5] It is a constituent of nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and coenzymes.[3] This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" in drug discovery, as its derivatives can readily interact with various biological targets like enzymes and receptors.[2][4] The versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of a wide array of clinically successful drugs with diverse therapeutic applications.[2]

Synthesis of Substituted Pyrimidines: Building the Core

The synthesis of the pyrimidine ring is a well-established area of organic chemistry, with numerous methods available to construct this versatile scaffold.[6][7] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Many of these methods are one-pot reactions, offering efficiency and convenience.[6]

The Biginelli Reaction: A Classic Multicomponent Approach

One of the most prominent and widely used methods for synthesizing dihydropyrimidines is the Biginelli reaction.[8] This one-pot, three-component condensation involves an aldehyde, a β-ketoester, and urea (or thiourea) under acidic catalysis.[8][9]

The generally accepted mechanism for the Biginelli reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate to the imine. The final step involves cyclization through the attack of the remaining urea nitrogen on the ketone carbonyl, followed by dehydration to yield the dihydropyrimidine.[9]

Experimental Protocol: General Procedure for the Biginelli Reaction [10]

-

Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents).

-

Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid like Yb(OTf)₃).

-

Solvent: The reaction can often be performed under solvent-free conditions or in a minimal amount of a high-boiling solvent like ethanol.

-

Heating: Heat the reaction mixture with stirring, typically at a temperature of 90-100 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Purification: Add a suitable solvent, such as cold ethanol, to precipitate the product. Collect the solid by filtration, wash with cold solvent, and dry to obtain the purified dihydropyrimidine.[10]

Other Synthetic Strategies

Beyond the Biginelli reaction, several other methods are employed for pyrimidine synthesis:

-

Pinner Synthesis: This involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[11]

-

From Malononitrile: One-pot, three-component reactions of an aldehyde, malononitrile, and an amidine can yield highly substituted pyrimidines.[7]

-

From Alkynes: Sonogashira coupling conditions can be utilized to react acid chlorides with terminal alkynes and an amine source to construct the pyrimidine ring.[7]

-

From Enaminonitriles and Enamines: These versatile intermediates can be cyclized with various reagents to afford a range of pyrimidine derivatives.[7]

The choice of synthetic strategy is crucial in drug discovery as it dictates the accessible chemical space for generating diverse libraries of substituted pyrimidines for biological screening.[7]

Anticancer Activity: Targeting the Hallmarks of Cancer

Substituted pyrimidines are a prominent class of anticancer agents, with several derivatives currently used in chemotherapy.[6][12] Their mechanisms of action are diverse, often targeting key pathways involved in cell proliferation, survival, and metastasis.

Mechanism of Action

-

Kinase Inhibition: A significant number of pyrimidine-based anticancer drugs function as kinase inhibitors. They competitively bind to the ATP-binding site of protein kinases, thereby blocking the phosphorylation of downstream substrates and disrupting signal transduction pathways essential for cancer cell growth and survival. A notable example is their role as Epidermal Growth Factor Receptor (EGFR) inhibitors.[13]

-

Antimetabolites: Some pyrimidine analogs, such as 5-fluorouracil, act as antimetabolites. They mimic the structure of natural pyrimidines and interfere with the synthesis of nucleic acids, ultimately leading to the inhibition of DNA replication and cell division in rapidly proliferating cancer cells.

Data on Anticancer Activity

The anticancer efficacy of substituted pyrimidines is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify their cytotoxic or cytostatic effects.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrimidine-sulfonamide hybrid 9a | HCT-116 (Colon) | 9.64 | [14] |

| Pyrimidine-sulfonamide hybrid 9b | HT-29 (Colon) | 9.95 | [14] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[6][10]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Melanoma) | <50 | [15] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[6][10]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (Amelanotic Melanoma) | <50 | [15] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[6][10]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | DU145 (Prostate) | <50 | [15] |

| Pyrimidine derivative 7c | PC-3 (Prostate) | High Activity | [4] |

| Pyrimidine derivative 8a | PC-3 (Prostate) | High Activity | [4] |

| Pyrimidine derivative 12a | PC-3 (Prostate) | High Activity | [4] |

| Pyrimidine derivative 11b | HCT-116 (Colorectal) | Higher Activity | [4] |

| Pyrimidine derivative 12a | HCT-116 (Colorectal) | Higher Activity | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of compounds on cancer cell lines.[7] It measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology: [6][7][10]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted pyrimidine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.[6]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent reagent, to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[6][7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant bacteria and fungi poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Substituted pyrimidines have demonstrated promising activity against a range of pathogenic microbes.[16]

Mechanism of Action

The antimicrobial mechanisms of pyrimidine derivatives are varied and can include:

-

Inhibition of Nucleic Acid Synthesis: Similar to their anticancer effects, some pyrimidine analogs can interfere with microbial DNA and RNA synthesis.

-

Enzyme Inhibition: They can target and inhibit essential microbial enzymes, disrupting vital metabolic pathways.

-

Membrane Disruption: Certain derivatives may interact with and disrupt the integrity of the microbial cell membrane.

Data on Antimicrobial Activity

The antimicrobial efficacy of substituted pyrimidines is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrimidine derivative S1 | Staphylococcus aureus | 16.26 | [10] |

| Pyrimidine derivative S7 | Bacillus subtilis | 17.34 | [10] |

| Pyrimidine derivative S7 | Escherichia coli | 17.34 | [10] |

| Sulfanilamide-pyrimidine hybrids | Various bacterial strains | Potent activity | [16] |

Experimental Protocols

4.3.1. Kirby-Bauer Disk Diffusion Susceptibility Test [17]

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.

Step-by-Step Methodology: [5]

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to a 0.5 McFarland turbidity standard).

-

Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile swab.[5]

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the substituted pyrimidine compound onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk. The size of the zone is indicative of the compound's antimicrobial activity.

4.3.2. Minimum Inhibitory Concentration (MIC) Determination [18]

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.

Step-by-Step Methodology:

-

Serial Dilutions: Prepare a series of twofold dilutions of the substituted pyrimidine compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth of the microorganism is observed.

Antiviral Activity: Targeting Viral Replication

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy. Their structural similarity to natural nucleosides allows them to be recognized and processed by viral enzymes, ultimately disrupting the viral replication cycle.

Mechanism of Action

The primary mechanism of action for antiviral pyrimidine nucleosides involves their conversion to the triphosphate form within the host cell. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases. Incorporation of the analog can lead to:

-

Chain Termination: The modified sugar moiety of the analog may lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature termination of the nucleic acid chain.

-

Inhibition of Viral Polymerase: The analog triphosphate can act as a competitive inhibitor of the viral polymerase, blocking its ability to synthesize viral nucleic acids.

Data on Antiviral Activity

The antiviral activity of pyrimidine derivatives is typically expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%. The selectivity of the antiviral agent is often assessed by the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC₅₀) to the EC₅₀.

| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Arabinosylcytosine | Herpes Simplex Virus | - | High Activity | |

| 5-Fluorouridine | RNA Viruses | - | Inhibitory Activity | |

| 4'-Azidocytidine | Tick-borne encephalitis virus (TBEV) | PS cells | Potent Activity | [3] |

| 2'-C-Methylguanosine | Tick-borne encephalitis virus (TBEV) | PS cells | Potent Activity | [3] |

| GS-441524 | Alkhurma hemorrhagic fever virus (AHFV) | Vero | 49.9 | [3] |

| GS-5734 | Alkhurma hemorrhagic fever virus (AHFV) | Vero | 4.2 | [3] |

| 2'-C-Methylcytidine | Dengue virus-2 (DENV-2) | Vero | 15 | [3] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of many diseases. Substituted pyrimidines have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[12]

Mechanism of Action

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as:

-

Prostaglandins: By inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins from arachidonic acid.

-

Nitric Oxide (NO): By downregulating the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces large amounts of NO during inflammation.

Data on Anti-inflammatory Activity

The anti-inflammatory potential of substituted pyrimidines is often evaluated by measuring their ability to inhibit COX enzymes or reduce the production of inflammatory mediators in cell-based assays.

| Compound Class | Assay | IC₅₀ or Effect | Reference |

| Phenyl morpholinopyrimidine derivatives V4 and V8 | LPS-induced NO production in RAW 264.7 macrophages | Reduced NO formation | [3] |

| Pyrimidine derivatives 5 and 6 | COX-2 inhibition | IC₅₀ = 0.04 µM | [15] |

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a common in vitro model to screen for anti-inflammatory compounds. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators like nitric oxide.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the substituted pyrimidine compounds for a specified time (e.g., 1 hour).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of NO in the culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

Structure-Activity Relationships (SAR): Designing for Potency and Selectivity

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective pyrimidine-based drugs. SAR studies involve systematically modifying the substituents on the pyrimidine ring and correlating these changes with the observed biological activity.

-

Anticancer Activity: For some 2,4,5-substituted pyrimidines, the presence of an electron-donating group at the 2-position and a less bulky electron-donating group at the para position of an aromatic ring at the 4- or 5-position can enhance anticancer activity.

-

Antiviral Activity: In pyrimidine nucleoside analogs, modifications to the sugar moiety, particularly at the 3'-position, significantly impact antiviral activity. For instance, a 3'-azido group is often associated with potent anti-HIV activity.

-

Antimicrobial Activity: The nature and position of substituents on the pyrimidine ring can influence the antimicrobial spectrum and potency.

Conclusion and Future Perspectives